Disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl

Description

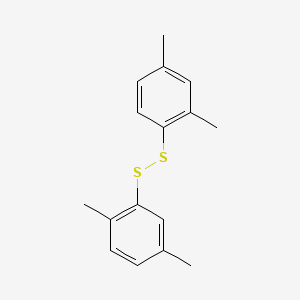

Disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl (CAS 65087-03-8) is an organosulfur compound with the molecular formula C₁₆H₁₈S₂ and a molecular weight of 274.441 g/mol . Its structure features two aromatic rings substituted with methyl groups at the 2,4- and 2,5-positions, connected by a disulfide (-S-S-) bridge. The compound is commonly analyzed via reverse-phase HPLC using a Newcrom R1 column, indicating its stability under standard chromatographic conditions .

Properties

CAS No. |

65087-03-8 |

|---|---|

Molecular Formula |

C16H18S2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

1-[(2,5-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene |

InChI |

InChI=1S/C16H18S2/c1-11-6-8-15(14(4)9-11)17-18-16-10-12(2)5-7-13(16)3/h5-10H,1-4H3 |

InChI Key |

GPIVSAFVQWEQOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)SSC2=C(C=CC(=C2)C)C)C |

Origin of Product |

United States |

Preparation Methods

Common Preparation Strategies

The preparation of disulfides such as Disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl typically involves oxidative coupling of the corresponding thiols or related intermediates. Key methods include:

Oxidative Coupling of Thiols

- Method: The most straightforward approach is the oxidation of the corresponding thiols (2,4-dimethylthiophenol and 2,5-dimethylthiophenol) under controlled conditions to form the disulfide bond.

- Oxidants Used: Oxygen (air), hydrogen peroxide, iodine, dimethyl sulfoxide (DMSO), benzoquinones, or other mild oxidants.

- Conditions: Reactions are often performed at room temperature or slightly elevated temperatures, sometimes in the presence of catalysts or base to improve yields.

- Advantages: This method is relatively simple and scalable, producing high-purity disulfides with good yields.

Use of Bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide

- Method: Preparation of unsymmetrical disulfides by reacting the corresponding thiols with this disulfide reagent under mild conditions.

- Outcome: This method yields unsymmetrical diaryl disulfides like this compound with very good selectivity and yield.

- Reference: BenchChem synthesis routes highlight this approach for bis(2,5-dimethylphenyl) disulfide analogues, which can be adapted for the 2,4- and 2,5-dimethylphenyl combination.

Oxidative Polymerization Catalyzed by Vanadyl Acetylacetonate

- Method: Oxidative polymerization of diphenyl disulfide derivatives catalyzed by vanadyl acetylacetonate can produce diaryl disulfides.

- Application: This method is more common for symmetrical disulfides but can be modified for unsymmetrical ones.

- Note: This method requires precise control of reaction conditions to avoid over-oxidation or polymerization.

Molybdenum(V)-Mediated Oxidative Chalcogenation

- Method: Molybdenum(V) reagents facilitate oxidative coupling of thiols to form diaryl disulfides rapidly and under mild conditions.

- Advantages: This approach tolerates sensitive functional groups and heterocycles, providing superior yields compared to other oxidants.

- Relevance: Suitable for synthesizing nonsymmetric diaryl disulfides including this compound.

Detailed Preparation Procedure Example

A representative procedure for preparing diaryl disulfides, adaptable for this compound, is as follows:

| Step | Description |

|---|---|

| 1 | Mix 2,4-dimethylthiophenol and 2,5-dimethylthiophenol in an appropriate solvent (e.g., ethyl acetate or DMSO). |

| 2 | Add an oxidizing agent such as hydrogen peroxide dropwise at room temperature with stirring. |

| 3 | Stir the reaction mixture for 1–3 hours at room temperature to allow oxidative coupling. |

| 4 | Monitor reaction progress by thin-layer chromatography (TLC) or HPLC. |

| 5 | Upon completion, isolate the product by filtration or extraction. |

| 6 | Purify the crude disulfide by recrystallization (e.g., from isopropanol) or chromatography. |

| 7 | Dry the purified product under vacuum to obtain high-purity this compound. |

This method is noted for its simplicity, high yield, and good purity of the final product.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Ethyl acetate, DMSO, or isopropanol | DMSO enhances solubility; ethyl acetate is common for oxidation |

| Oxidant | Hydrogen peroxide, iodine, oxygen | Hydrogen peroxide preferred for mild, clean oxidation |

| Temperature | 20–40 °C | Room temperature often sufficient; avoid overheating |

| Reaction Time | 1–24 hours | Depends on oxidant and substrate concentration |

| Catalyst | Zinc acetate, molybdenum(V) reagents | Catalysts improve yield and selectivity |

| Purification | Recrystallization, chromatography | Recrystallization from isopropanol yields >99% purity |

Analytical Characterization

- HPLC Analysis: Reverse-phase HPLC using acetonitrile-water-phosphoric acid mobile phase can effectively separate and quantify the disulfide compound. Phosphoric acid can be replaced with formic acid for mass spectrometry compatibility.

- Spectral Data: Typical characterization includes NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm the disulfide structure.

- Purity: Gas-layered chromatography (GLC) or HPLC purity >99% is achievable with optimized synthesis and purification.

Summary Table of Preparation Methods

| Method | Oxidant/Catalyst | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|

| Oxidative coupling of thiols | H2O2, O2, I2, DMSO | Simple, scalable, mild conditions | Requires careful control of oxidation | 70–90% |

| Bis-(5,5-dimethyl-2-thiono-dioxaphosphorinanyl)disulfide | Mild conditions, reagent-based | High selectivity for unsymmetrical disulfides | Specialized reagent needed | >85% |

| Vanadyl acetylacetonate catalyzed oxidative polymerization | Vanadyl acetylacetonate | Catalytic, controlled polymerization | More complex setup | Variable |

| Molybdenum(V)-mediated oxidation | Mo(V) reagents | Fast, tolerant to functional groups | Requires Mo reagents | High (exact % not specified) |

Research Findings and Notes

- The oxidative coupling methods are preferred for their operational simplicity and environmental friendliness, especially when using hydrogen peroxide or oxygen as oxidants.

- The use of metal catalysts like molybdenum(V) or vanadyl acetylacetonate can significantly improve yield and selectivity, especially for unsymmetrical disulfides such as this compound.

- The reaction conditions must be carefully controlled to prevent over-oxidation to sulfoxides or sulfones and to minimize byproduct formation.

- Purification by recrystallization from isopropanol or chromatographic methods yields high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Xylyl 2,5-xylyl disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The xylyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated or nitrated xylyl derivatives.

Scientific Research Applications

2,4-Xylyl 2,5-xylyl disulfide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,4-Xylyl 2,5-xylyl disulfide involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of thiols or other sulfur-containing species. These reactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s methyl-substituted aromatic rings distinguish it from other diaryl disulfides. For example:

- N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (Compound 6 in ): Features a 2,5-dimethylphenyl group linked to a hydrazinecarbothioamide-pyridine hybrid.

- 2,4-Dimethylphenol (CAS 105-67-9): A simpler analog with a single phenolic ring and methyl groups at 2,4-positions.

Table 1: Structural and Physicochemical Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Groups |

|---|---|---|---|---|

| Disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl | C₁₆H₁₈S₂ | 274.44 | 5.78 | Disulfide, methyl groups |

| N-(2,5-Dimethylphenyl)-hydrazinecarbothioamide (Compound 6) | C₁₅H₁₆N₄S | 296.38 | N/A | Hydrazinecarbothioamide, pyridine |

| 2,4-Dimethylphenol | C₈H₁₀O | 122.16 | ~2.5* | Phenolic -OH, methyl groups |

*Estimated based on structural analogs.

Biological Activity

Disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl (CAS No. 65087-03-8) is an organic compound characterized by its disulfide linkage and two dimethylphenyl groups. Its molecular formula is , and it has a molecular weight of 298.45 g/mol . This compound has been the subject of various studies focusing on its biological activities, including its potential applications in pharmacology and biochemistry.

Antioxidant Properties

Research indicates that disulfide compounds often exhibit significant antioxidant activity. The presence of sulfur in disulfides allows them to scavenge free radicals effectively. In studies involving various disulfides, including those similar to 2,4-dimethylphenyl 2,5-dimethylphenyl, it was observed that they could inhibit lipid peroxidation and protect cellular components from oxidative damage .

Antimicrobial Activity

Disulfides have shown promising antimicrobial properties. For instance, derivatives of disulfides have been tested against various bacterial strains, demonstrating varying degrees of effectiveness. In particular, compounds with similar structural features have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition Studies

Disulfide compounds are also studied for their enzyme inhibition capabilities. In vitro assays have demonstrated that certain disulfides can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of neurodegenerative diseases like Alzheimer's .

Cytotoxic Effects

The cytotoxicity of disulfide compounds has been evaluated in various cancer cell lines. For example, studies have shown that disulfides can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Case Study 1: Antioxidant Activity

A study conducted on a series of disulfide compounds revealed that those with multiple aromatic rings exhibited enhanced antioxidant properties compared to their saturated counterparts. The study measured the ability to scavenge DPPH radicals and found that the antioxidant capacity correlated with the number of methoxy or dimethyl groups on the phenyl rings .

Case Study 2: Antibacterial Efficacy

In a comparative analysis of various disulfides against Staphylococcus aureus and Escherichia coli, it was found that compounds with ortho-substituted phenyl groups showed superior antibacterial activity. The minimal inhibitory concentrations (MICs) were determined to be significantly lower than those for unsubstituted analogs .

Research Findings Summary Table

| Property | Finding |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.45 g/mol |

| Antioxidant Activity | Effective in scavenging free radicals |

| Antimicrobial Activity | Active against Gram-positive and Gram-negative bacteria |

| Enzyme Inhibition | Inhibits AChE and BuChE |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Q & A

Q. Methodology :

- Oxidative coupling of thiol precursors : React 2,4-dimethylbenzenethiol and 2,5-dimethylbenzenethiol under oxidative conditions (e.g., iodine, H₂O₂, or air) to form the disulfide bond. Monitor reaction progress via TLC or GC-MS.

- Metal-catalyzed coupling : Use copper(I) iodide or FeCl₃ to catalyze coupling of thiols, optimizing solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to enhance yield.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.

Q. Key Considerations :

- Steric hindrance from methyl groups may slow reaction kinetics; extended reaction times or elevated temperatures may be required.

- Validate product purity via melting point analysis and NMR spectroscopy.

Basic: How can researchers characterize the structural integrity of this disulfide?

Q. Analytical Techniques :

| Method | Application | Example Parameters |

|---|---|---|

| ¹H/¹³C NMR | Confirm substituent positions and disulfide bond formation. | Compare aromatic proton splitting patterns. |

| HPLC-MS | Assess purity and detect byproducts (e.g., unreacted thiols or oxidized species). | C18 column, acetonitrile/water mobile phase. |

| FT-IR | Identify S–S stretching vibrations (~500 cm⁻¹) and aromatic C–H bonds. | Resolution: 4 cm⁻¹, 32 scans. |

Q. Reference Data :

- Mass spectrometry (MS) protocols for similar aryl disulfides suggest using electron ionization (EI) to fragment the S–S bond for structural confirmation .

Advanced: How can conflicting NMR splitting patterns (e.g., aromatic protons) be resolved?

Q. Strategies :

- Variable-temperature NMR : Probe dynamic effects (e.g., hindered rotation of methyl groups) by collecting spectra at 25°C and −40°C.

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate NMR spectra and assign splitting patterns to specific conformers.

- Isotopic labeling : Synthesize deuterated analogs to simplify spectra and isolate coupling constants.

Q. Case Study :

- For 2,5-dimethylcinnamic acid (similar substituent arrangement), computational models resolved overlapping peaks by correlating dihedral angles with J-coupling values .

Advanced: What factors influence the stability of the disulfide bond under varying experimental conditions?

Q. Critical Parameters :

| Condition | Effect on Stability | Mitigation Strategy |

|---|---|---|

| pH < 3 | Acidic hydrolysis of S–S bond to thiols. | Use buffered solutions (pH 6–8). |

| UV light | Radical-induced cleavage via homolytic S–S bond scission. | Store in amber glass, under inert atmosphere. |

| Oxidizing agents | Further oxidation to sulfonic acids or sulfoxides. | Avoid contact with peroxides or strong oxidizers . |

Q. Experimental Validation :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to quantify degradation products.

Advanced: How do steric effects from methyl groups impact reactivity in cross-coupling reactions?

Q. Mechanistic Insights :

- Steric hindrance : 2,4- and 2,5-methyl groups reduce accessibility of the disulfide bond, slowing nucleophilic attack or radical-mediated reactions.

- Computational evidence : Molecular dynamics simulations for analogous disulfides show reduced binding affinity to catalytic metal centers (e.g., Pd or Cu) due to hindered coordination.

- Workaround : Use bulky ligands (e.g., P(t-Bu)₃) to modulate catalyst selectivity or employ sonication to enhance reaction kinetics.

Q. Supporting Data :

- For hindered organophosphorus compounds, steric parameters (e.g., Tolman cone angles) correlate with reaction efficiency .

Basic: What are the critical storage conditions to prevent degradation?

Q. Protocols :

- Temperature : Store at −20°C in sealed, argon-purged vials to minimize oxidation.

- Light exposure : Protect from UV light using amber glassware.

- Incompatible materials : Avoid contact with oxidizing agents (e.g., HNO₃, KMnO₄) or reducing metals (e.g., Zn) .

Advanced: How can researchers validate the absence of disulfide bond homolysis in photochemical studies?

Q. Methodology :

- EPR spectroscopy : Detect thiyl radicals generated during homolysis.

- Control experiments : Compare reaction outcomes under dark vs. UV-exposed conditions.

- Quantum yield calculations : Use actinometry to quantify photodegradation rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.